Home > Products > Screening Compounds P36299 > beta-Amyloid (31-35)
beta-Amyloid (31-35) -

beta-Amyloid (31-35)

Catalog Number: EVT-247330
CAS Number:
Molecular Formula: C25H47N5O6S
Molecular Weight: 545.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (31-35) is a peptide fragment derived from the larger beta-amyloid peptide, which plays a significant role in the pathophysiology of Alzheimer's disease. This specific fragment is part of the amyloid-beta peptide sequence that aggregates to form plaques, a hallmark of Alzheimer's disease. The study of beta-Amyloid (31-35) is crucial for understanding its neurotoxic effects and potential therapeutic targets.

Source and Classification

Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The beta-Amyloid (31-35) fragment specifically arises from the cleavage of longer amyloid-beta sequences, primarily from the 42-amino-acid form, which is known to have a higher aggregation propensity compared to its shorter counterparts like beta-Amyloid (40) and beta-Amyloid (38) .

This peptide is classified as a neurotoxic oligomer that can disrupt synaptic function and contribute to neurodegeneration in Alzheimer's disease. The aggregation of these peptides leads to the formation of insoluble fibrils that accumulate in the brain, causing inflammation and neuronal damage .

Synthesis Analysis

The synthesis of beta-Amyloid (31-35) can be achieved through solid-phase peptide synthesis methods, which involve the stepwise addition of protected amino acids to a growing peptide chain. This method allows for precise control over the sequence and composition of the peptide. Specifically, techniques such as Fmoc (9-fluorenylmethyloxycarbonyl) protection are commonly employed to ensure high purity and yield .

Technical Details

  • Starting Materials: Fmoc-protected amino acids.
  • Reagents: Coupling reagents such as HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and base like diisopropylethylamine.
  • Cleavage Conditions: Typically involve trifluoroacetic acid to remove protecting groups.
  • Purification: High-performance liquid chromatography is used to isolate the desired peptide with high purity levels.
Molecular Structure Analysis

The molecular structure of beta-Amyloid (31-35) consists of five amino acids: aspartic acid, glutamic acid, phenylalanine, alanine, and glutamic acid. The sequence is represented as:

Asp Glu Phe Ala Glu\text{Asp Glu Phe Ala Glu}

Structural Data

  • Molecular Formula: C21H29N5O5
  • Molecular Weight: Approximately 429.49 g/mol
  • Conformation: In solution, this peptide may adopt various conformations depending on environmental conditions such as pH and ionic strength. It has been observed that beta-Amyloid peptides can transition between alpha-helical and beta-sheet structures, which are critical for their aggregation behavior .
Chemical Reactions Analysis

Beta-Amyloid (31-35) undergoes several chemical reactions that contribute to its aggregation and toxicity. These include:

  1. Self-Aggregation: The formation of oligomers through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Interaction with Neuronal Membranes: This interaction can lead to membrane disruption, causing cellular toxicity.
  3. Formation of Fibrils: Extended aggregation into fibrillar structures that are characteristic of amyloid plaques.

Technical Details

The aggregation kinetics can be studied using techniques such as Thioflavin T binding assays, which quantify fibril formation by measuring fluorescence changes upon binding to amyloid structures .

Mechanism of Action

The mechanism by which beta-Amyloid (31-35) exerts its neurotoxic effects involves several pathways:

  1. Disruption of Calcium Homeostasis: The peptide can induce an influx of calcium ions into neurons, leading to excitotoxicity.
  2. Induction of Oxidative Stress: Aggregated forms generate reactive oxygen species that damage cellular components.
  3. Tau Phosphorylation: Beta-Amyloid promotes hyperphosphorylation of tau protein, leading to neurofibrillary tangles .

Data Supporting Mechanism

Studies have shown that exposure to beta-Amyloid fragments increases tau phosphorylation levels in neuronal cultures, implicating it in Alzheimer's disease pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water at neutral pH.

Chemical Properties

  • Stability: Sensitive to hydrolysis under physiological conditions; stability can vary based on pH and temperature.
  • Aggregation Propensity: Higher tendency for aggregation compared to shorter fragments; influenced by environmental factors.

Relevant analyses include circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into the secondary structure and aggregation states under various conditions .

Applications

Beta-Amyloid (31-35) has several scientific applications:

  1. Research Tool: Used in studies investigating amyloid pathology and neurodegeneration mechanisms.
  2. Drug Development: Potential target for therapeutic interventions aimed at reducing amyloid aggregation or blocking its neurotoxic effects.
  3. Biomarker Studies: Investigated as a potential biomarker for early detection of Alzheimer's disease due to its role in amyloid plaque formation .
Neurotoxic Mechanisms of β-Amyloid (31–35) in Alzheimer’s Disease Pathogenesis

Role of Methionine-35 Redox State in Mediating Neuronal Apoptosis

The C-terminal pentapeptide fragment Aβ(31–35) (IIGLM) exerts potent neurotoxicity despite its minimal structure, with the redox state of methionine-35 (Met-35) serving as a critical molecular switch. In its reduced form (Met350), the thioether side chain generates thiyl radicals that initiate lipid peroxidation cascades, damaging neuronal membranes and triggering apoptosis. Experimental studies demonstrate that Aβ(31–35) with reduced Met-35:

  • Upregulates pro-apoptotic Bax gene expression while suppressing anti-apoptotic Bcl-2, shifting the Bax/Bcl-2 ratio by >6-fold compared to controls [2] [8]
  • Activates caspase-3 (executioner protease) and induces DNA fragmentation, evidenced by comet assay tail lengths exceeding 54.2 ± 6.8 μm vs. 5.2 ± 1.1 μm in controls [2]
  • Elevates p53 tumor suppressor expression by 1.5–2.2-fold, driving cell cycle arrest and apoptosis [8]

Table 1: Apoptotic Pathway Activation by Aβ(31–35) Redox States

Met-35 StateBax/Bcl-2 RatioCaspase-3 ActivityDNA Fragmentation
Reduced (Met350)1.03–1.28++++ (High)48.5–59.0% comet cells
Oxidized (Met35OX)0.21–0.31+ (Low)<10% comet cells
Norleucine-substituted0.21 (Baseline)– (None)Minimal

Substitution of Met-35 with norleucine (non-oxidizable analog) abolishes toxicity, confirming the residue's indispensable role [7] [9].

Mitochondrial Dysfunction and Cytochrome c Release Induced by Non-Aggregated Aβ(31–35)

Unlike full-length Aβ peptides, Aβ(31–35) remains predominantly monomeric and non-fibrillar yet penetrates neuronal membranes to target mitochondria directly. In isolated rat brain mitochondria, Aβ(31–35) triggers:

  • Cytochrome c release: 3.5-fold increase within 1 hour, initiating apoptotic cascades [3] [7]
  • Mitochondrial swelling: Disruption of inner membrane integrity due to permeability transition pore opening [7]
  • Oxygen consumption reduction: >50% impairment in State 3 respiration, indicating electron transport chain failure [7] [9]

These events occur independently of amyloid aggregation, as confirmed by size-exclusion chromatography isolating pure monomeric species [7]. Mitochondrial impairment precedes nuclear apoptosis, positioning organelle failure as an early toxicity mechanism.

Table 2: Mitochondrial Parameters Following Aβ(31–35) Exposure

ParameterControlAβ(31–35) (Reduced Met)Aβ(31–35) (Oxidized Met)
Cytochrome c releaseBaseline350% increase120% increase
Membrane potential (Δψ)StableSignificant dropMild fluctuation
Oxygen consumptionNormal>50% reduction15–20% reduction
SwellingAbsentPronouncedMinimal

Oxidative Stress Modulation via Methionine-35 Sulfoxidation

Sulfoxidation of Met-35 to methionine sulfoxide (Met35OX) dramatically attenuates Aβ(31–35)-induced oxidative stress. Key redox-mediated effects include:

  • ROS suppression: Reduced Met-35 generates H2O2 and hydroxyl radicals via electron transfer, while Met35OX decreases neuronal ROS by >60% [6] [9]
  • Altered fission/fusion dynamics: Reduced Met-35 upregulates mitochondrial fission protein Fis1 while downregulating fusion proteins Mfn1/2, promoting organelle fragmentation; oxidation reverses this imbalance [6]
  • JNK pathway inactivation: Phospho-JNK activation (triggered by reduced Met-35 ROS) declines >80% with Met35OX, preventing stress kinase-mediated apoptosis [6]

The methionine sulfoxide reductase (Msr) system, which repairs oxidized Met residues, is impaired in Alzheimer’s brains, potentially amplifying toxicity of reduced Aβ species [9].

Table 3: Oxidative Stress Parameters Modulated by Met-35 Redox State

ParameterAβ(31–35) (Reduced Met)Aβ(31–35) (Oxidized Met)
Intracellular ROS+++++
Mitochondrial fission (Fis1/DLP1)Upregulated 2.5-foldBaseline levels
Mitochondrial fusion (Mfn1/OPA1)Downregulated 60–70%Normalized
JNK phosphorylation300% increase50% increase

Comparative Neurotoxicity of Aβ(31–35) vs. Aβ(25–35) in Cortical Neurons

Aβ(31–35) and Aβ(25–35) (GSNKGAIIGLM) exhibit comparable neurotoxicity profiles in rat cortical neurons at equimolar concentrations (25 μM):

  • Cell viability reduction: Both decrease MTT absorbance by 25–30% vs. controls (p < 0.01) [2]
  • Mitochondrial depolarization: JC-1 fluorescence declines similarly (∼30%) with both peptides [2] [3]
  • Apoptotic gene induction: Bax/Bcl-2 ratios increase from 0.21 (control) to 1.03–1.28, with p53 upregulation [2] [8]

Crucially, Aβ(31–35) lacks the N-terminal hydrophilic domain (residues 25–30) present in Aβ(25–35), yet retains equivalent toxicity, indicating the C-terminal hydrophobic sequence (IIGLM) suffices for apoptotic signaling. Both fragments:

  • Operate through Met-35-dependent pathways as oxidation or norleucine substitution abolishes toxicity [3] [7]
  • Induce caspase-3 activation and DNA fragmentation without requiring fibrillization [2] [8]

Table 4: Comparative Neurotoxicity of Aβ Fragments

ParameterAβ(31–35)Aβ(25–35)Key Distinction
SolubilityHigh aqueous solubilityModerate aggregation propensityAβ(31–35) remains monomeric
Structural requirementC-terminal IIGLM essentialN-terminal GS NKGA modulates kineticsCore toxic domain: IIGLM
Aggregation dependenceNon-aggregated monomers toxicOligomers enhance toxicityAβ(31–35) toxicity aggregation-independent
Mitochondrial targetingDirect cytochrome c releaseSimilar but slower kineticsShared endpoint, distinct kinetics

Concluding Insights

Aβ(31–35) exemplifies a minimalistic toxic module within amyloid-beta, where the redox-active methionine-35 serves as a master regulator of neuronal apoptosis. Its non-aggregating nature challenges historical focus on fibrils, emphasizing soluble oligomers and short fragments as potent neurotoxins. Therapeutic strategies targeting Met-35 oxidation state or mitochondrial protection may intercept these early degenerative pathways.

Properties

Product Name

beta-Amyloid (31-35)

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C25H47N5O6S

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)

InChI Key

ZMDGLWRNBGRYQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.